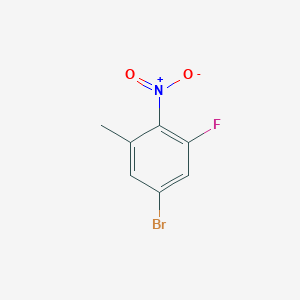

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene

Description

Overview of 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene

This compound stands as a remarkable example of polysubstituted aromatic chemistry, featuring four distinct functional groups arranged on a benzene ring in a specific regiochemical pattern. The compound exhibits a molecular structure where the bromine atom occupies the 5-position, fluorine resides at the 1-position, a methyl group is located at the 3-position, and a nitro group is positioned at the 2-position of the benzene ring. This particular substitution pattern creates a unique electronic environment that significantly influences the compound's reactivity and chemical behavior.

The International Union of Pure and Applied Chemistry name for this compound, this compound, reflects the systematic nomenclature that precisely describes the spatial arrangement of substituents. The compound's canonical Simplified Molecular Input Line Entry System representation, CC1=CC(=CC(=C1N+[O-])F)Br, provides a standardized method for representing its molecular structure in computational databases. The International Chemical Identifier key DKBQOOXGPIRVPC-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, facilitating its identification across various chemical databases and research platforms.

Physical characterization of this compound reveals important properties that influence its handling and application. The compound exhibits a predicted density of 1.7 ± 0.1 grams per cubic centimeter and a calculated boiling point of 276.3 ± 35.0 degrees Celsius at 760 millimeters of mercury pressure. These physical parameters indicate that the compound exists as a solid under standard laboratory conditions, with recommendations for storage at temperatures between 2-8 degrees Celsius to maintain stability.

Historical Context and Research Significance

The development and characterization of this compound emerged from broader research efforts in aromatic substitution chemistry and pharmaceutical intermediate synthesis. The compound's first appearance in chemical databases can be traced to 2012, with subsequent modifications and updates reflecting ongoing research interest. This timeline corresponds with increased focus on developing versatile aromatic building blocks for pharmaceutical and agrochemical applications.

Research significance of this compound extends beyond its individual properties to encompass its role as a synthetic intermediate in complex molecular construction. Studies have demonstrated its utility in multicomponent cyclization reactions, particularly in the synthesis of heterocyclic systems. The compound's participation in these reactions highlights the strategic importance of having multiple reactive sites available for selective chemical transformations.

The compound has found particular relevance in the synthesis of substituted indole derivatives, where its unique substitution pattern enables regioselective transformations. Research protocols have documented yields of 39% and 27% in different synthetic pathways leading to 4-bromo-6-fluoro-1H-indole derivatives, demonstrating the compound's practical utility in pharmaceutical intermediate preparation. These synthetic applications underscore the compound's value in medicinal chemistry research, where structural diversity and selectivity are paramount considerations.

Contemporary research efforts have expanded to explore the compound's potential in combinatorial chemistry approaches, where its multiple reactive sites enable diverse chemical modifications. The development of efficient synthetic methodologies for accessing this compound and its derivatives represents an active area of investigation in modern organic synthesis.

Objectives and Scope of Academic Investigation

Academic investigations of this compound encompass multiple research dimensions, ranging from fundamental synthetic methodology development to applications in complex natural product synthesis. Primary research objectives focus on understanding the electronic effects imparted by the combination of electron-withdrawing and electron-donating substituents on the aromatic ring system.

Computational chemistry studies aim to elucidate the compound's electronic structure and predict its reactivity patterns. These investigations utilize density functional theory calculations to model the electron distribution and assess the relative nucleophilicity and electrophilicity of different positions on the aromatic ring. Such computational insights guide experimental design and help predict the outcomes of proposed synthetic transformations.

Synthetic methodology research focuses on developing efficient protocols for the compound's preparation and subsequent chemical transformations. These studies investigate optimal reaction conditions for introducing the various functional groups in a controlled manner, with particular attention to regioselectivity and yield optimization. The challenge of achieving selective functionalization in the presence of multiple reactive sites drives innovation in catalyst design and reaction development.

Applications research investigates the compound's utility in pharmaceutical and agrochemical development. These studies explore structure-activity relationships when the compound serves as a building block for bioactive molecules. The research encompasses both direct biological evaluation and assessment of synthetic derivatives prepared from the compound.

Analytical chemistry investigations focus on developing robust methods for the compound's identification, quantification, and purity assessment. These studies establish spectroscopic signatures and chromatographic behaviors that enable quality control in research and industrial applications. Nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography represent primary analytical tools employed in these investigations.

Environmental and sustainability considerations represent emerging research areas, with investigations focusing on developing green synthetic approaches and assessing the compound's environmental fate and transport properties. These studies align with contemporary emphasis on sustainable chemical practices and environmental stewardship in chemical research and development.

Properties

IUPAC Name |

5-bromo-1-fluoro-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBQOOXGPIRVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Like many nitrobenzene derivatives, it may interact with various enzymes and proteins within the cell, altering their function.

Mode of Action

Based on its structural similarity to other nitrobenzene compounds, it may undergo electrophilic substitution reactions. In these reactions, the electrophile (in this case, the nitro group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate.

Biochemical Pathways

Nitrobenzene derivatives are known to participate in various biochemical reactions, including nitration, conversion from the nitro group to an amine, and bromination.

Pharmacokinetics

Its molecular weight of 23402 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Nitrobenzene derivatives can cause a shift towards longer wavelengths of absorption, relative to their components, due to the enhanced possibility for stabilization of the excited state through electron delocalization involving both components.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. For instance, it is relatively stable at room temperature but should be kept away from sunlight and high temperatures. Additionally, it should be handled in a well-ventilated environment to avoid inhalation or ingestion.

Biochemical Analysis

Biochemical Properties

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of enzymes. The interactions between this compound and biomolecules are often mediated through non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, it can affect the expression of specific genes, thereby influencing cellular responses and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from its short-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have identified threshold doses at which this compound begins to exhibit toxic effects, such as cellular damage or disruption of normal physiological processes. It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties. The compound’s interaction with cofactors and other metabolic intermediates can influence metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall biochemical effects.

Biological Activity

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene (CAS No. 1224629-03-1) is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₅BrFNO₂

- Molecular Weight : 234.02 g/mol

- Boiling Point : 55-60 °C

- Hazard Classification : Signal word "Warning", with hazard statements indicating irritation to skin and eyes (H315, H319) and respiratory issues (H335) .

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of its interactions with biological systems and potential therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects on several cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound showed significant inhibition of cell proliferation with an IC₅₀ value of approximately 10 µM, suggesting a promising selectivity towards cancerous cells over normal cells .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .

2. Enzyme Inhibition

This compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts .

Study 1: Antitumor Efficacy

A preclinical study investigated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. The study reported:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

The results indicated dose-dependent antitumor activity, with high doses leading to substantial tumor regression .

Study 2: Pharmacokinetics and Safety Profile

Another study evaluated the pharmacokinetic profile and safety of the compound in vivo. Results showed:

| Parameter | Value |

|---|---|

| Clearance Rate | 82.7 mL/h/kg |

| Oral Bioavailability | 31.8% |

| Acute Toxicity (LD50) | >2000 mg/kg |

No significant acute toxicity was observed at high doses, supporting its potential for further development as a therapeutic agent .

Scientific Research Applications

Scientific Research Applications of 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene

This compound (C7H5BrFNO2) is a benzene derivative with bromine, fluorine, methyl, and nitro functional groups . This compound is used as an intermediate in organic synthesis and has applications in pharmaceuticals and materials science.

Preparation Methods

The synthesis of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene typically involves the nitration of 2-Bromo-1-fluoro-5-methylbenzene, using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene undergoes various chemical reactions:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

- Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents include sodium hydroxide, palladium catalysts, and potassium permanganate, with the products varying based on specific conditions.

Scientific Research Applications

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene is utilized in scientific research:

- Chemistry: It serves as a building block for synthesizing complex organic molecules.

- Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.

- Medicine: It is a precursor in synthesizing pharmaceutical compounds with potential therapeutic applications.

- Industry: It is used in producing materials with specific properties like polymers and dyes.

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene has a unique combination of bromine, fluorine, and nitro functional groups on a benzene ring, influencing its reactivity and biological activity. It has been investigated for its ability to interact with various molecular targets.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of kinases and proteases, crucial in cancer and inflammatory pathways, by binding to the active sites of these enzymes.

- Signaling Pathways: It affects critical signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and survival.

Case Studies

- Anticancer Activity: Studies on halogenated nitrobenzenes have shown that this compound has cytotoxic effects against cancer cell lines, linked to the induction of apoptosis through caspase pathway activation.

- Antimicrobial Properties: Research has highlighted the compound's antimicrobial activity against specific bacterial strains, with in vitro assays showing inhibitory effects comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Solubility: Solubility varies by solvent; requires preparation of stock solutions (e.g., in DMSO, ethanol) with heating (37°C) and sonication for optimal dissolution.

- Storage : Stock solutions stable at -80°C for 6 months or -20°C for 1 month.

- Applications: Primarily used in research settings as a synthetic intermediate, particularly in pharmaceutical and agrochemical studies. Not intended for human use .

Comparison with Structural Analogues

Structural and Substituent Variations

The following table highlights key structural differences between 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene and its closest analogues:

Key Observations :

- Substituent Effects : The methyl group (CH₃) in the target compound at position 3 introduces steric hindrance and lipophilicity, differentiating it from halogen-only analogues (e.g., Cl or F substitutions in positions 1–5). This may influence reactivity in cross-coupling reactions or solubility profiles .

- Positional Isomerism: Minor shifts in substituent positions (e.g., NO₂ at position 1 vs.

Preparation Methods

Electrophilic Aromatic Substitution: Nitration of 5-Bromo-1-fluoro-3-methylbenzene

The most common and direct synthetic route to 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene involves the nitration of 5-bromo-1-fluoro-3-methylbenzene. This reaction introduces the nitro group at the 2-position relative to the methyl substituent on the benzene ring.

- Nitrating agents: A mixture of concentrated nitric acid and sulfuric acid.

- Temperature: Carefully controlled, typically maintained at low to moderate temperatures to ensure regioselectivity and prevent over-nitration.

- Duration: Reaction time varies depending on scale and conditions but usually monitored to optimize yield and purity.

- The methyl group is an ortho/para-directing activating group.

- The fluoro and bromo substituents are deactivating but influence regioselectivity due to their positions.

- The nitration proceeds via electrophilic substitution, where the nitronium ion (NO2+) attacks the activated aromatic ring.

- The product is isolated by quenching the reaction mixture, followed by extraction and purification via column chromatography or recrystallization.

- Yield data specific to this exact compound are limited in open literature but analogous nitrations typically achieve moderate to good yields (50-80%).

| Parameter | Details |

|---|---|

| Starting material | 5-Bromo-1-fluoro-3-methylbenzene |

| Reagents | HNO3 / H2SO4 mixture |

| Temperature | 0–40 °C |

| Reaction time | 1–3 hours |

| Product | This compound |

| Purification | Column chromatography / recrystallization |

| Typical yield | Moderate to good (estimated 50-80%) |

Note: The nitration step requires careful temperature control to avoid side reactions and ensure selective substitution at the 2-position.

Experimental Notes and Research Findings

- The nitration reaction must be optimized to avoid multiple nitrations or undesired substitution patterns due to the presence of multiple substituents on the benzene ring.

- The presence of electron-withdrawing groups (bromo, fluoro) affects the reactivity and regioselectivity of nitration.

- The methyl group directs nitration ortho and para, but steric and electronic effects from other substituents influence the final substitution site.

- Purification techniques such as silica gel chromatography are standard for isolating the pure nitro compound.

- The compound’s reactivity allows further chemical transformations, making the preparation method critical for downstream synthetic applications.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic Nitration | 5-Bromo-1-fluoro-3-methylbenzene | HNO3 / H2SO4 | 0–40 °C | 50-80* | Careful control of temp and time needed |

| Grignard Reaction (Related) | 3-Nitro-4-fluoro-bromobenzene | Vinylmagnesium bromide in THF | -78 to -40 °C | 12-23 | Yields for related indole intermediates |

| Microwave-Assisted Substitution | Halogenated nitrobenzene derivatives | K2CO3 in DMF, microwave irradiation (140 °C) | 140 °C, 12 min | Up to 94 | Suitable for substitution, not nitration |

*Estimated yield based on analogous nitration reactions.

Q & A

Basic Research Questions

Q. What are the optimal catalytic hydrogenation conditions for synthesizing derivatives of 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene?

- Methodological Answer : Catalytic hydrogenation of nitro groups in halogenated aromatic systems requires careful optimization. For example, a reported procedure uses 5% polyvinyl chloride (dry) as a catalyst, heptane as a solvent, and atmospheric hydrogenation for 20 hours . Key variables include catalyst loading (5–10%), solvent polarity (heptane vs. ethyl acetate), and reaction monitoring via TLC or GC-MS to avoid over-reduction. Adjust hydrogen pressure (1–3 atm) to balance reaction rate and selectivity.

Q. How can spectroscopic methods (e.g., IR, NMR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic nitro (N-O stretching at ~1520 cm⁻¹) and C-F (1090–1150 cm⁻¹) peaks. Compare with reference data for halogenated nitrobenzenes .

- NMR : Use -NMR to confirm fluorine environment and -NMR to resolve methyl and aromatic proton splitting patterns.

- Mass Spectrometry : Look for molecular ion [M] at m/z corresponding to CHBrFNO (exact mass ~248.94) and fragmentation patterns consistent with bromine isotopic signatures .

Q. What purification techniques are recommended for removing halogenated byproducts in this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates polar nitro-containing products from non-polar halogenated impurities. Recrystallization in ethanol/water mixtures (70:30 v/v) can further enhance purity (>98%) by leveraging differential solubility of nitro and bromo substituents . Monitor purity via HPLC with UV detection at 254 nm.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electron-deficient sites. For example, the nitro group directs electrophiles to the meta position relative to fluorine, while steric hindrance from the methyl group limits substitution at the ortho position. Compare calculated activation energies for competing pathways to rationalize experimental outcomes .

Q. How should researchers resolve contradictory crystallographic data arising from disordered halogen atoms in single-crystal X-ray structures?

- Methodological Answer : Use SHELX software for refinement, employing constraints (e.g., ISOR, DELU) to model disordered bromine/fluorine atoms. Validate with residual density maps and R values. For severe disorder, consider twinning refinement (SHELXL TWIN command) or alternative space group assignments. Cross-validate with spectroscopic data to ensure structural consistency .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of this compound under basic conditions?

- Methodological Answer :

- Temperature Control : Maintain reactions below 50°C to prevent base-induced elimination of bromine.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce nucleophilic attack on halogens.

- Additives : Introduce catalytic KI (10 mol%) to suppress debromination via the Finkelstein reaction mechanism .

Data Analysis and Contradiction Handling

Q. How can researchers reconcile conflicting -NMR chemical shifts for the methyl group in this compound?

- Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO-d vs. CDCl) or paramagnetic impurities. Perform variable-temperature NMR to assess conformational flexibility. Compare with computed chemical shifts (GIAO method) using Gaussian or ORCA software. Cross-reference with X-ray crystallography to confirm substituent geometry .

Q. What experimental controls are critical when studying the photostability of this compound under UV light?

- Methodological Answer :

- Light Source Calibration : Use a radiometer to standardize UV intensity (e.g., 365 nm, 10 mW/cm²).

- Oxygen Exclusion : Conduct reactions under nitrogen to differentiate oxidative vs. non-oxidative degradation pathways.

- Reference Compounds : Include nitrobenzene and bromobenzene as controls to isolate the effects of fluorine and methyl groups .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.